molecular formula C23H22N6O2 B2435832 N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)]carboxamide CAS No. 865593-28-8

N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)]carboxamide

Cat. No. B2435832
CAS RN: 865593-28-8
M. Wt: 414.469
InChI Key: LCDVVQFVNKDFLR-UHFFFAOYSA-N
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Description

N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)]carboxamide is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)]carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)]carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of derivatives related to N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide involves creating new chemical structures that have shown potential in cytotoxic activities against various human cancer cell lines, such as gastric carcinoma, breast adenocarcinoma, nasopharyngeal carcinoma, and oral carcinoma cells (Abu‐Hashem & Al-Hussain, 2022).

Medicinal Chemistry

  • In medicinal chemistry, these compounds, especially those containing the imidazo[1,2-a]pyrimidine moiety, are investigated for their potential as full antagonists in certain cancer types, such as castration-resistant prostate cancer. The focus is often on reducing rapid metabolism mediated by aldehyde oxidase (AO) to enhance their efficacy (Linton et al., 2011).

Organic Chemistry and Molecular Interactions

  • Research in organic chemistry has explored the formation of new derivatives through reactions involving conjugated azomethine ylides and cyclization, which is crucial for generating specific molecular structures related to N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide (Noguchi et al., 2003).

Bioactivity and Potential Applications

  • The cytoprotective effects of certain derivatives, particularly those with a 4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide structure, have been investigated for their gastroprotective properties. This suggests potential applications in preventing gastric damage caused by certain medications (Hermecz et al., 1992).

properties

IUPAC Name

N-cyclopentyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c24-20-17(22(30)26-16-7-1-2-8-16)12-18-21(29(20)14-15-6-5-10-25-13-15)27-19-9-3-4-11-28(19)23(18)31/h3-6,9-13,16,24H,1-2,7-8,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDVVQFVNKDFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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